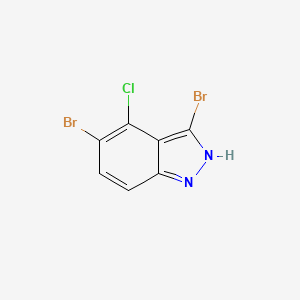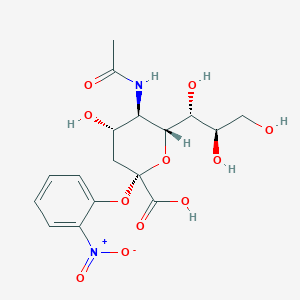
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, a sialic acid commonly found in glycoproteins and glycolipids This compound is characterized by the presence of an o-nitrophenyl group attached to the second carbon of the neuraminic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid typically involves the glycosylation of phenol with N-acetylneuraminic acid oxazoline, followed by nitration of the aromatic moiety. The glycosylation reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine intermediate using milder reducing agents such as sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium dithionite, zinc dust, ammonium chloride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: Formation of 2-O-(o-Aminophenyl)-alpha-D-N-acetylneuraminic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex glycosides and glycoconjugates.
Biology: Employed in the study of glycan interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool for detecting specific glycan structures.
Industry: Utilized in the production of glycosylated biomolecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as glycosidase enzymes. The o-nitrophenyl group can act as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.
o-Nitrophenyl-beta-D-galactopyranoside: A chromogenic substrate for beta-galactosidase enzymes.
p-Nitrophenyl-alpha-D-glucopyranoside: A chromogenic substrate for alpha-glucosidase enzymes.
Uniqueness
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is unique due to its specific glycosidic linkage and the presence of the o-nitrophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H22N2O11 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1 |
InChI-Schlüssel |
HWBGFIGDTJBVQD-ZLVOJWICSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)




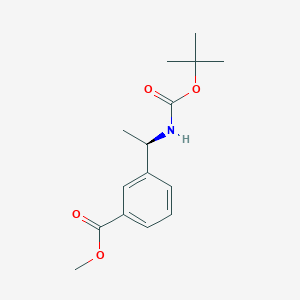
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

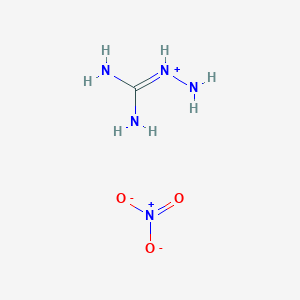
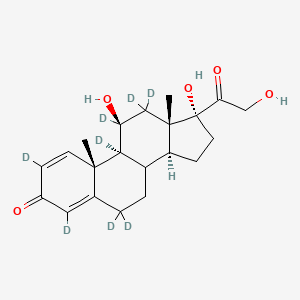

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
